Ethyl 6-chloro-3-(trifluoromethyl)picolinate
CAS No.:
Cat. No.: VC18310463
Molecular Formula: C9H7ClF3NO2
Molecular Weight: 253.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7ClF3NO2 |
|---|---|
| Molecular Weight | 253.60 g/mol |
| IUPAC Name | ethyl 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-5(9(11,12)13)3-4-6(10)14-7/h3-4H,2H2,1H3 |
| Standard InChI Key | IEBIWBQNIVHZDE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C=CC(=N1)Cl)C(F)(F)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
Ethyl 6-chloro-3-(trifluoromethyl)picolinate (hypothetical structure based on analogs) belongs to the picolinate ester family, with the molecular formula CHClFNO and a molecular weight of 253.60 g/mol . Its core structure features:
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A pyridine ring substituted with:
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Chlorine at position 6
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Trifluoromethyl (-CF) at position 3
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Ethyl ester (-COOEt) at position 2
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The electron-withdrawing effects of the -CF and chlorine groups significantly influence the compound’s reactivity and stability, as observed in related derivatives like ethyl 6-chloro-5-(trifluoromethyl)picolinate (CAS 850864-57-2) .
Comparative Structural Data
Table 1 summarizes key properties of analogous picolinate esters:
Synthetic Methodologies
General Synthesis of Halogenated Picolinates
The synthesis of ethyl 6-chloro-3-(trifluoromethyl)picolinate likely follows strategies analogous to those for positional isomers. For example, methyl 6-chloro-5-(trifluoromethyl)picolinate is synthesized via:
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Chlorination: Treatment of a hydroxyl precursor with phosphoryl trichloride (POCl) at elevated temperatures .
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Esterification: Subsequent neutralization and purification via column chromatography .
A proposed route for the target compound could involve:
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Selective trifluoromethylation at position 3 using CFCu or similar reagents.
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Chlorination at position 6 using POCl or N-chlorosuccinimide.
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Esterification with ethanol under acidic conditions.
Challenges in Isomer-Specific Synthesis
Positioning substituents at the 3- and 6-positions introduces steric and electronic challenges distinct from the more common 5-CF/6-Cl derivatives. Industrial catalogs (e.g., ISKweb) highlight the prevalence of 2- and 4-position CF groups in commercial pyridine derivatives, suggesting that 3-substitution may require specialized directing groups or catalysts .
Physicochemical Properties and Reactivity
Stability and Solubility
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Thermal Stability: Analogous compounds decompose above 200°C, with -CF groups enhancing thermal resistance .
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Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to the hydrophobic -CF group.
Spectroscopic Data (Hypothetical)
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H NMR: Expected signals include:
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F NMR: A singlet near δ -60 ppm for the -CF group.
Applications in Pharmaceutical and Agrochemical Research
Pharmaceutical Intermediates
Ethyl 6-chloro-3-(trifluoromethyl)picolinate may serve as a precursor for:
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Kinase Inhibitors: The -CF group improves binding affinity to ATP pockets in kinase targets.
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Anti-inflammatory Agents: Structural analogs show COX-2 inhibition via hydrophobic interactions.
Agrochemical Development
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